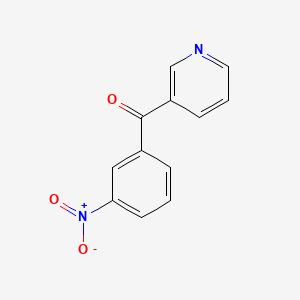
(3-Nitrophenyl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted with a 3-nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)(pyridin-3-yl)methanone typically involves the acylation of pyridine with 3-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to facilitate the acylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3-Nitrophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Reduction: 3-(3-Aminobenzoyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that derivatives of pyridin-3-ylmethanone exhibit significant antimicrobial properties. A study synthesized several analogues, including those with the nitrophenyl group, and tested their efficacy against various pathogens. Compounds demonstrated varying degrees of activity against bacteria and fungi, suggesting that (3-Nitrophenyl)(pyridin-3-yl)methanone could serve as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Similar compounds in the literature have shown effectiveness against cancer cell lines, indicating that further investigation into this compound could yield promising results. For instance, studies on related pyridine derivatives have reported cytotoxic effects on human cancer cell lines, warranting exploration of this compound in this context .
Synthetic Applications
Organic Synthesis
this compound can be synthesized through various methods, including copper-catalyzed reactions. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in constructing heterocyclic compounds that are prevalent in pharmaceutical chemistry .
| Reaction Type | Conditions | Yield | References |
|---|---|---|---|
| Copper-catalyzed Csp³-H oxidation | Mild conditions with water | Moderate to good | |
| Direct synthesis from pyridines | Toluene reflux | 81% |
Case Studies
Case Study 1: Antimicrobial Screening
A set of this compound derivatives was synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the nitrophenyl group enhanced activity significantly, suggesting structure-activity relationships that could guide future drug design efforts .
Case Study 2: Anticancer Efficacy
In vitro studies were conducted on cancer cell lines treated with this compound derivatives. The results indicated that specific substitutions on the pyridine ring increased cytotoxicity compared to the parent compound. This case study highlights the importance of structural modifications in enhancing therapeutic potential .
Mechanistic Insights
The mechanism of action for this compound's biological activities is still under investigation. Preliminary studies suggest that its interaction with cellular targets may involve disruption of metabolic pathways or inhibition of specific enzymes related to disease processes .
Mecanismo De Acción
The mechanism of action of (3-Nitrophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 3-(4-Nitrobenzoyl)pyridine
- 2-(3-Nitrobenzoyl)pyridine
- 3-(3-Nitrophenyl)pyridine
Comparison: (3-Nitrophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the nitro group on the benzoyl moiety, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
(3-nitrophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8N2O3/c15-12(10-4-2-6-13-8-10)9-3-1-5-11(7-9)14(16)17/h1-8H |
Clave InChI |
KAMRUHHCLSYNFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















